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Compound Name: Cadmium--magnesium (3/1)

Cat. No.: B15486560 Get Quote

An In-depth Technical Guide on the Thermodynamic Properties of the Cadmium-Magnesium

3:1 (Cd₃Mg) Alloy

This technical guide provides a comprehensive overview of the thermodynamic properties of

the intermetallic compound Cadmium-Magnesium 3:1 (Cd₃Mg). The document details key

thermodynamic parameters, outlines the experimental and computational methodologies used

for their determination, and presents logical workflows for these processes. This guide is

intended for researchers and scientists in the fields of materials science, metallurgy, and

physical chemistry.

Thermodynamic Properties of Cd₃Mg
The thermodynamic stability and behavior of the Cd₃Mg alloy are governed by fundamental

properties such as its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of

formation. These parameters are crucial for understanding phase stability and for the

development of magnesium alloys.

Enthalpy of Formation (ΔHf°)
The enthalpy of formation represents the heat absorbed or released when one mole of a

compound is formed from its constituent elements in their standard states. A negative value

indicates an exothermic reaction and a stable compound. The enthalpy of formation for Cd₃Mg

has been determined primarily through first-principles calculations.[1]
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First-principles calculations, which ignore pressure effects and entropic contributions at 0 K,

provide the energy of formation, which is taken as the enthalpy of formation.[1] These

computational predictions compare favorably with experimental data for most compounds,

often with differences within about 10%.[1]

Table 1: Calculated Enthalpy of Formation for Mg-Cd Compounds

Compound Calculated ΔHf° (kJ/mol of atoms)

MgCd₃ -10

MgCd -8

Mg₃Cd -7

Data sourced from first-principles calculations.[1]

Heat Capacity (Cp) and Standard Entropy (S°)
Heat capacity is the amount of heat required to raise the temperature of a substance by a

specific amount. It is a fundamental property used to derive other thermodynamic functions,

such as entropy. The standard entropy of a substance is a measure of its molecular disorder

and is determined by integrating heat capacity data from absolute zero.[2]

Experimental studies have been conducted on the low-temperature heat capacities of MgCd₃,

which are essential for establishing a complete thermodynamic description of the alloy and for

testing the third law of thermodynamics.[3] While specific data points are not detailed in the

provided literature, the general relationship for calculating standard entropy at a temperature T

is given by:

S°(T) = ∫0T (Cp/T') dT'

This integration requires accurate heat capacity measurements over a wide temperature range,

typically performed using adiabatic calorimetry.[4]

Gibbs Free Energy of Formation (ΔGf°)
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The Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic

stability at constant temperature and pressure.[5] It combines enthalpy and entropy into a

single value using the Gibbs-Helmholtz equation:[5][6]

ΔGf° = ΔHf° - TΔSf°

Where:

ΔGf° is the standard Gibbs free energy of formation.

ΔHf° is the standard enthalpy of formation.

T is the absolute temperature in Kelvin.

ΔSf° is the standard entropy of formation.

A more negative ΔGf° value signifies greater stability of the compound.[6] While direct

experimental values for Cd₃Mg are not readily available in the literature, ΔGf° can be calculated

using the known enthalpy of formation and entropy data derived from heat capacity

measurements.[7] The electromotive force (EMF) measurement of a suitable galvanic cell is

also a powerful technique for directly determining the Gibbs free energy of alloys.[8][9]

Experimental and Computational Protocols
The determination of thermodynamic properties for alloys like Cd₃Mg involves a combination of

sophisticated experimental techniques and computational modeling.

Calorimetry
Calorimetry is the primary experimental method for directly measuring the enthalpy of

formation.[10] High-temperature calorimetry is particularly suited for intermetallic compounds.

[10]

Protocol for Direct Synthesis Calorimetry:

Sample Preparation: A stoichiometric mixture of high-purity cadmium and magnesium

powders is prepared.
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Measurement: The powder mixture is dropped from room temperature into a high-

temperature calorimeter (e.g., a Calvet-type calorimeter) operating at a temperature

sufficient to ensure complete reaction and formation of the Cd₃Mg compound.[11]

Heat Flow Measurement: The calorimeter measures the heat effect (ΔHReaction) of the

formation reaction at the high temperature.

Heat Content Measurement: In a separate experiment, a pre-synthesized sample of Cd₃Mg

is dropped from room temperature into the calorimeter at the same operating temperature to

measure its heat content (ΔHHeat Content).[11]

Calculation: The standard enthalpy of formation at 298 K (ΔHf, 298K°) is calculated by

subtracting the heat content from the reaction heat effect.[11][12]

Analysis: The structure of the resulting compound is confirmed using techniques like X-ray

Diffraction (XRD).[13]

Electromotive Force (EMF) Method
The EMF technique provides a direct measurement of the Gibbs free energy of alloy formation.

[8] It involves constructing an electrochemical (galvanic) cell where the alloy is one of the

electrodes.

Protocol for EMF Measurement:

Cell Construction: A galvanic cell is assembled, typically using a molten salt or solid-state

electrolyte that allows for the transport of one of the metallic ions (e.g., Mg²⁺). The cell

configuration would be: Pure Mg | Electrolyte (containing Mg²⁺) | Mg-Cd Alloy (Cd₃Mg)

Equilibration: The cell is placed in a furnace and heated to the desired measurement

temperature, allowing it to reach thermal and chemical equilibrium.

EMF Measurement: A high-impedance voltmeter is used to measure the potential difference

(EMF, E) between the pure magnesium electrode and the Cd₃Mg alloy electrode. The cell

must operate reversibly, without drift or polarization.[8]
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Gibbs Energy Calculation: The partial molar Gibbs free energy of magnesium in the alloy

(ΔḠMg) is calculated using the Nernst equation: ΔḠMg = -zFE where 'z' is the charge of the

mobile ion (2 for Mg²⁺), 'F' is the Faraday constant, and 'E' is the measured EMF.

Integral Gibbs Energy: By measuring the EMF across a range of alloy compositions, the

integral Gibbs free energy of formation for Cd₃Mg can be determined through a Gibbs-

Duhem integration.

Vapor Pressure Measurement
This method determines the thermodynamic activity of a component in an alloy by measuring

its partial vapor pressure. The Knudsen effusion method combined with mass spectrometry

(KEMS) is a common high-temperature technique.[14][15]

Protocol for Knudsen Effusion Mass Spectrometry (KEMS):

Sample Placement: The Cd₃Mg alloy sample is placed inside a Knudsen cell, which is a

small, sealed container made of an inert material with a tiny orifice.[14]

Heating and Effusion: The cell is heated under high vacuum to the desired temperature.

Molecules of the more volatile component (in this case, Cadmium) effuse through the orifice,

forming a molecular beam.

Mass Spectrometry: The effusing vapor is ionized and analyzed by a mass spectrometer,

which measures the ion intensity (ICd) corresponding to the partial pressure of cadmium

(pCd).[15]

Activity Calculation: The activity of cadmium (aCd) in the alloy is the ratio of its partial

pressure over the alloy to the vapor pressure of pure cadmium (p°Cd) measured under

identical conditions: aCd = pCd / p°Cd ≈ ICd / I°Cd

Gibbs Energy Determination: The partial molar Gibbs free energy can be calculated from the

activity (ΔḠCd = RT ln(aCd)), and subsequently, the integral Gibbs free energy of the alloy

can be determined.

First-Principles (ab initio) Calculations
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First-principles calculations, based on Density Functional Theory (DFT), are a powerful

computational tool for predicting the thermodynamic properties of materials without empirical

input.[16][17]

Computational Workflow:

Structural Modeling: A crystal structure model for the Cd₃Mg compound is defined. For

disordered alloys, special quasirandom structures (SQS) may be used.[18]

Total Energy Calculation: A DFT software package (e.g., VASP) is used to solve the Kohn-

Sham equations, calculating the total ground-state energy (at 0 K) of the Cd₃Mg unit cell and

the pure constituent elements (Cd and Mg) in their stable crystal structures.[17]

Enthalpy of Formation Calculation: The enthalpy (energy) of formation is calculated as the

difference between the total energy of the compound and the weighted sum of the energies

of its constituent elements.[1][17]

Vibrational Properties: To extend the calculations to finite temperatures, phonon spectra are

computed. This allows for the determination of vibrational contributions to the free energy,

including entropy and heat capacity.[18][19]

Visualizations
The following diagrams illustrate the relationships between thermodynamic properties and the

workflow for their determination.
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Caption: Workflow for determining the primary thermodynamic properties of an alloy.
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Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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